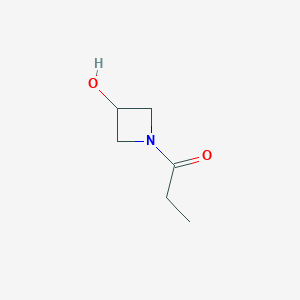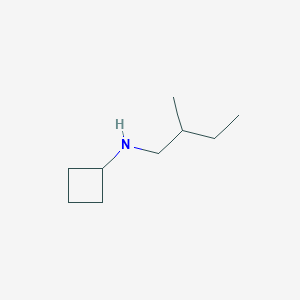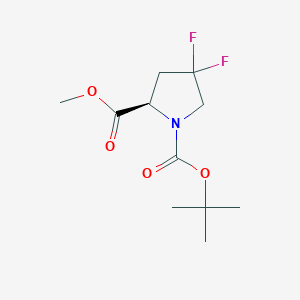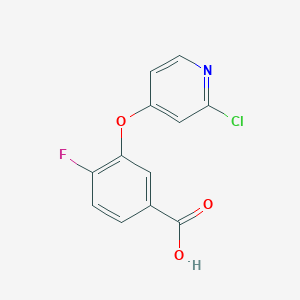
6-(3,4-二氟苯基)嘧啶-4-胺
描述
6-(3,4-Difluorophenyl)pyrimidin-4-amine is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are key structural fragments of antiviral agents . They are known for their wide range of pharmacological effects, including antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of condensed pyrimidines, such as 6-(3,4-Difluorophenyl)pyrimidin-4-amine, often involves the use of the Dimroth rearrangement. This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .科学研究应用
合成和反应
氨解反应: 化合物6-[1-(2,6-二氟苯基)环丙基]-5-甲基-2-(硝基氨基)嘧啶-4(3H)-酮,与6-(3,4-二氟苯基)嘧啶-4-胺密切相关,展示了在特定条件下与各种胺成功进行氨解反应。反应性受胺的立体和电子性质以及反应介质的介电常数 (Novakov et al., 2017) 的影响。
化学合成和表征
嘧啶衍生物的合成: 从含三氟甲基嘧啶结构的化合物合成了新型吡啶并[2,3-d]嘧啶,展示了嘧啶-4-胺在合成具有潜在生物活性的复杂分子方面的多功能性 (Kanth et al., 2006)。
量子化学研究
氢键特性: 利用量子化学方法研究了嘧啶衍生物中的氢键位点,突出了该化合物在理解分子相互作用和反应中的作用 (Traoré et al., 2017)。
材料科学应用
聚合物合成: 6-(3,4-二氟苯基)嘧啶-4-胺的衍生物已参与合成芳香族超支化聚酰亚胺,表明该化合物在开发具有特定性能的新材料中的潜在作用 (Fang et al., 2000)。
腐蚀抑制
铝腐蚀抑制: 嘧啶衍生物,类似于6-(3,4-二氟苯基)嘧啶-4-胺,已被研究作为铝在酸性介质中的腐蚀抑制剂,突显了该化合物在潜在的工业应用 (Abdelshafi, 2020)。
作用机制
Target of Action
These receptors play crucial roles in various biological pathways, contributing to the compound’s diverse biological activities .
Mode of Action
This interaction often involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
生化分析
Biochemical Properties
6-(3,4-Difluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, 6-(3,4-Difluorophenyl)pyrimidin-4-amine can form complexes with other biomolecules, affecting their stability and function.
Cellular Effects
The effects of 6-(3,4-Difluorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism . Furthermore, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
At the molecular level, 6-(3,4-Difluorophenyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of prolyl-4-hydroxylase by binding to its active site . This inhibition leads to a decrease in collagen synthesis, which can have various physiological effects. Additionally, 6-(3,4-Difluorophenyl)pyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 6-(3,4-Difluorophenyl)pyrimidin-4-amine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to 6-(3,4-Difluorophenyl)pyrimidin-4-amine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(3,4-Difluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
6-(3,4-Difluorophenyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in pyrimidine metabolism, leading to changes in the levels of key metabolites . These interactions can have downstream effects on cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 6-(3,4-Difluorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 6-(3,4-Difluorophenyl)pyrimidin-4-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.
属性
IUPAC Name |
6-(3,4-difluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITHQIUTBDMPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



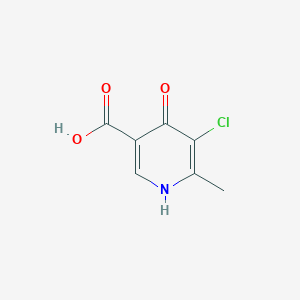
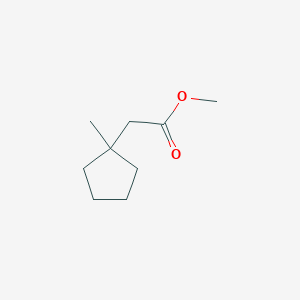

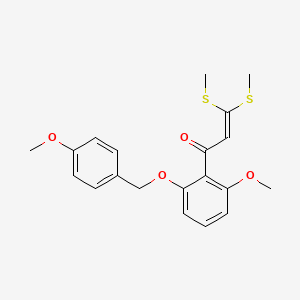
![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)


![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
